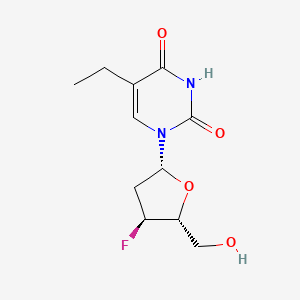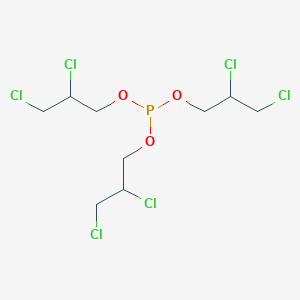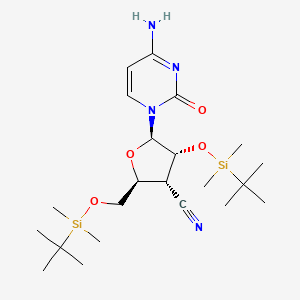
Cytidine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a synthetic nucleoside analog. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications confer unique chemical properties that make it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 5’ positions of cytidine are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of Cyano Group: The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction using a suitable cyano donor like cyanogen bromide (BrCN).
Deoxygenation: The deoxygenation at the 3’ position is achieved using a reducing agent such as triethylsilane in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The silyl protecting groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study nucleic acid interactions and modifications. Its modified structure can help in understanding the role of specific nucleoside modifications in biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry
In the industrial sector, it is used in the production of specialized nucleoside analogs for research and development purposes. Its unique properties make it valuable in the synthesis of high-value chemical products.
作用机制
The mechanism of action of Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The cyano and deoxy modifications at the 3’ position interfere with the normal base-pairing and elongation processes, while the silyl protecting groups at the 2’ and 5’ positions provide steric hindrance, further affecting nucleic acid interactions.
相似化合物的比较
Similar Compounds
- 2’-Deoxy-3’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)cytidine
- 3’-Cyano-3’-deoxycytidine
- 2’,5’-Bis-O-((1,1-dimethylethyl)dimethylsilyl)cytidine
Uniqueness
Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the combination of cyano, deoxy, and silyl modifications. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to interfere with nucleic acid synthesis and function makes it particularly valuable in research and potential therapeutic applications.
属性
CAS 编号 |
121055-68-3 |
|---|---|
分子式 |
C22H40N4O4Si2 |
分子量 |
480.7 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile |
InChI |
InChI=1S/C22H40N4O4Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)26-12-11-17(24)25-20(26)27/h11-12,15-16,18-19H,14H2,1-10H3,(H2,24,25,27)/t15-,16-,18-,19-/m1/s1 |
InChI 键 |
WMSIRCDICHBPAB-PSBWJHGTSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C)C#N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


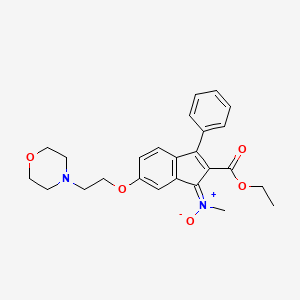
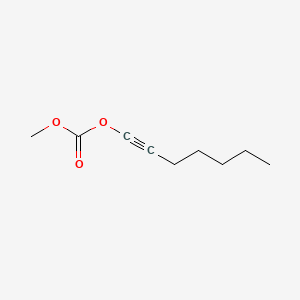

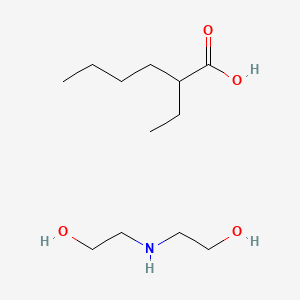
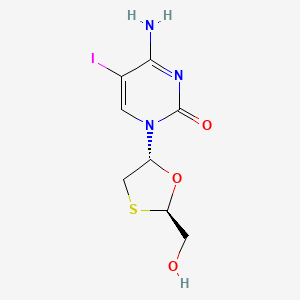
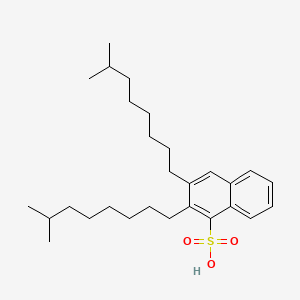
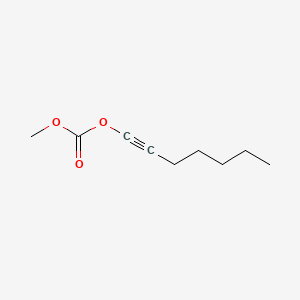
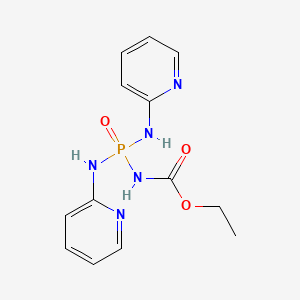
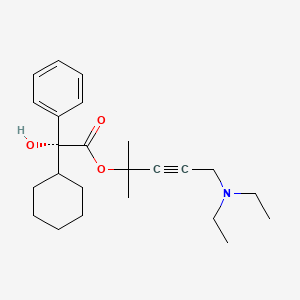
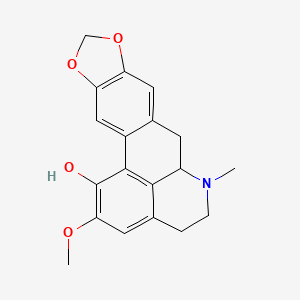
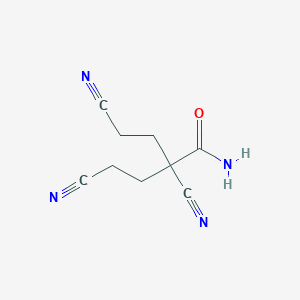
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
